N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-7-12(19-18-10)8-16-14(20)13-9-17-15(21-13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVWOQBBJMKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CNC(=O)C2=CN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, where the pyrazole ring is functionalized with a suitable leaving group, and the thiazole ring is introduced.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, microwave-assisted synthesis, and continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemistry: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylquinazolin-4-amine
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a pyrazole ring, a thiazole ring, and a carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
